4-Benzoyl-4'-bromobiphenyl
Overview
Description
4-Benzoyl-4’-bromobiphenyl, also known by its IUPAC name (4’-bromo [1,1’-biphenyl]-4-yl) (phenyl)methanone, is an organic compound with the molecular formula C19H13BrO. It is a light yellow to orange powder or crystal with a molecular weight of 337.22 g/mol . This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzoyl-4’-bromobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 4-Benzoyl-4’-bromobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-4’-bromobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
4-Benzoyl-4’-bromobiphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: In industrial applications, 4-Benzoyl-4’-bromobiphenyl is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-4’-bromobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target. For example, the benzoyl group can interact with active sites of enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
4-Benzoyl-4’-bromobiphenyl can be compared with other similar compounds, such as:
4-Benzoylbiphenyl: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-4’-methylbiphenyl: Contains a methyl group instead of a benzoyl group, resulting in different chemical properties and reactivity.
4-Acetyl-4’-bromobiphenyl: Has an acetyl group instead of a benzoyl group, leading to variations in its chemical behavior and applications.
The uniqueness of 4-Benzoyl-4’-bromobiphenyl lies in its combination of a benzoyl group and a bromine atom, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(4-bromophenyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLYLPKSFZCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333062 | |
Record name | 4-Benzoyl-4'-bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63242-14-8 | |
Record name | 4-Benzoyl-4'-bromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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